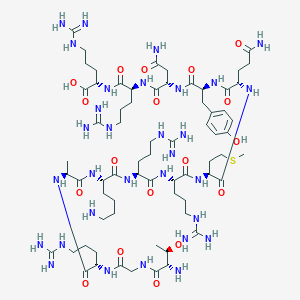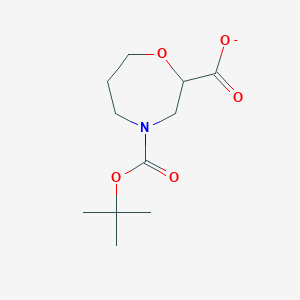
1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID, also known as 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylate, is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 244.27 g/mol . This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID typically involves the protection of the amine group in homomorpholine with a tert-butoxycarbonyl (BOC) group. This is followed by carboxylation at the 2-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as crystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The BOC group provides protection to the amine group, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the development of pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-BOC-2-MORPHOLINECARBOXYLIC ACID: Similar in structure but with a morpholine ring instead of a homomorpholine ring.
2-BOC-4-HYDROXYMORPHOLINE: Contains a hydroxyl group at the 4-position instead of a carboxylate group.
4-BOC-2-HYDROXYMORPHOLINE: Similar structure with a hydroxyl group at the 2-position.
Uniqueness
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID is unique due to its specific ring structure and the presence of both a BOC-protected amine and a carboxylate group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H18NO5- |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1 |
Clé InChI |
YGITYLFOIAYYJU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


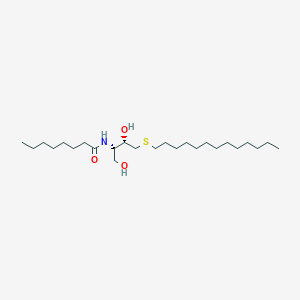
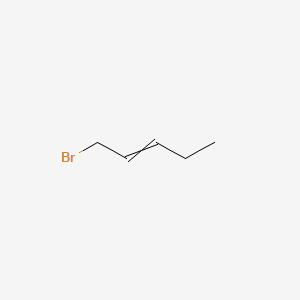
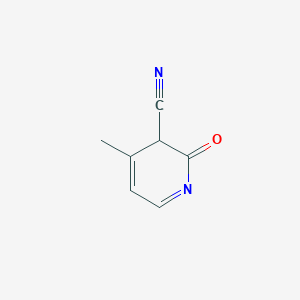
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)

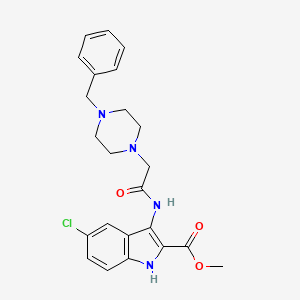
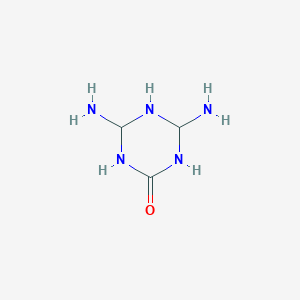
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

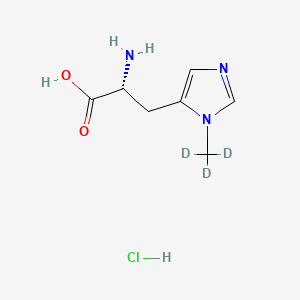
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)

![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
